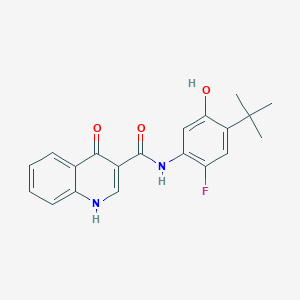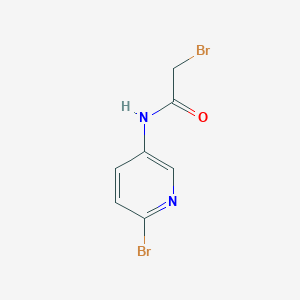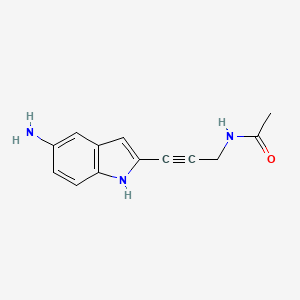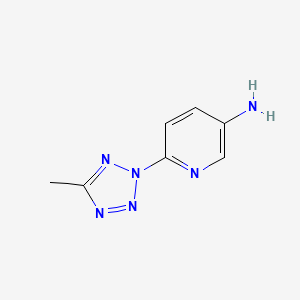
N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituents such as tert-butyl, fluoro, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of Substituents: The tert-butyl, fluoro, and hydroxy groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while fluoro groups can be introduced using fluorinating agents like diethylaminosulfur trifluoride.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Diethylaminosulfur trifluoride, tert-butyl chloride, bases like sodium hydroxide, and solvents like dichloromethane.
Major Products
Oxidation: Formation of quinoline derivatives with carbonyl groups.
Reduction: Formation of quinoline derivatives with hydroxyl groups.
Substitution: Formation of quinoline derivatives with various functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects in cancer treatment.
Comparación Con Compuestos Similares
N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide can be compared with other quinoline derivatives:
N-(4-tert-butyl-2-fluorophenyl)-4-oxo-1H-quinoline-3-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-tert-butyl-2-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide: Lacks the fluoro group, which may influence its electronic properties and interactions with molecular targets.
N-(4-tert-butyl-2-fluoro-5-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide: Contains a methoxy group instead of a hydroxy group, which may alter its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, material science, and biological research. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new applications and advancements in these areas.
Propiedades
Fórmula molecular |
C20H19FN2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(4-tert-butyl-2-fluoro-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H19FN2O3/c1-20(2,3)13-8-14(21)16(9-17(13)24)23-19(26)12-10-22-15-7-5-4-6-11(15)18(12)25/h4-10,24H,1-3H3,(H,22,25)(H,23,26) |
Clave InChI |
JWBPGZVDKNUEHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1O)NC(=O)C2=CNC3=CC=CC=C3C2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)
![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)


![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)

![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)

![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)

